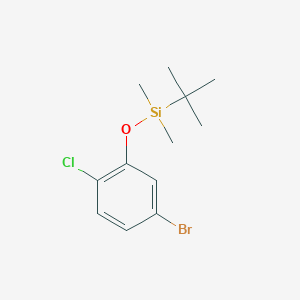

5-Bromo-2-chlorophenoxy(tert-butyl)dimethylsilane

Description

While direct data on 5-bromo-2-chlorophenoxy(tert-butyl)dimethylsilane (hypothetical structure) is absent in the provided evidence, its structural analogs and synthesis principles can be inferred. This compound belongs to the class of silyl-protected aryl ethers, where a bromo and chloro substituent are positioned at the 5- and 2-positions of the phenoxy ring, respectively. The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability and enabling selective reactivity .

Properties

IUPAC Name |

(5-bromo-2-chlorophenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrClOSi/c1-12(2,3)16(4,5)15-11-8-9(13)6-7-10(11)14/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLMTOCOHWRSRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrClOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-2-chlorophenoxy(tert-butyl)dimethylsilane typically involves the reaction of 5-bromo-2-chlorophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Bromo-2-chlorophenoxy(tert-butyl)dimethylsilane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The phenoxy group can be oxidized or reduced under specific conditions.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-chlorophenoxy(tert-butyl)dimethylsilane has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its potential biological activity makes it a candidate for studies in drug discovery and development.

Medicine: Research into its effects on biological systems could lead to new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorophenoxy(tert-butyl)dimethylsilane involves its interaction with molecular targets in biological systems. The phenoxy group can interact with enzymes or receptors, while the bromine and chlorine atoms may influence the compound’s reactivity and binding affinity. The tert-butyl dimethylsilane moiety provides steric hindrance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

(2-Bromo-5-methoxyphenyl)methoxydimethylsilane

- Structure: Features a methoxy group at the 5-position and bromo at the 2-position on the benzaldehyde-derived phenoxy ring.

- Molecular Formula : C₁₄H₂₃BrO₂Si, MW : 331.33 g/mol.

- Synthesis : Synthesized from 2-bromo-5-methoxybenzaldehyde via silylation with TBDMSCl and imidazole in dichloromethane (98% yield) .

- NMR Data :

- ¹H NMR (CDCl₃): δ 7.37 (d, J = 8.7 Hz), 7.17 (d, J = 3.1 Hz), 3.80 (s, OCH₃).

- ¹³C NMR (CDCl₃): δ 159.3 (C-O), 55.5 (OCH₃).

- Key Difference : The methoxy group at the 5-position increases electron density on the aromatic ring compared to chloro substituents, altering reactivity in electrophilic substitutions .

(2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane

- Structure : Contains a phenethoxy linker (ethyl chain between oxygen and aromatic ring) with bromo and chloro groups at the 2- and 5-positions, respectively.

- Molecular Formula : C₁₄H₂₂BrClOSi, MW : 349.77 g/mol.

- This impacts its utility as a protecting group in multi-step syntheses .

Hypothetical Comparison with 5-Bromo-2-chlorophenoxy(tert-butyl)dimethylsilane

- Expected Properties :

- Molecular Formula : C₁₂H₁₇BrClOSi (estimated).

- MW : ~325–330 g/mol (lower than phenethoxy analogs due to shorter linker).

- Reactivity : The electron-withdrawing chloro and bromo substituents would reduce aromatic ring electron density, favoring nucleophilic aromatic substitution at specific positions.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Linker Type | Key Functional Groups |

|---|---|---|---|---|---|

| [(2-Bromo-5-methoxyphenyl)methoxy]TBDMS | C₁₄H₂₃BrO₂Si | 331.33 | Br (2), OCH₃ (5) | Phenoxy | Methoxy, TBDMS |

| (2-Bromo-5-chlorophenethoxy)TBDMS | C₁₄H₂₂BrClOSi | 349.77 | Br (2), Cl (5) | Phenethoxy | Chloro, TBDMS |

| 5-Bromo-2-chlorophenoxy-TBDMS (hypothetical) | C₁₂H₁₇BrClOSi | ~325–330 | Br (5), Cl (2) | Phenoxy | Chloro, TBDMS |

Research Findings and Implications

Substituent Effects

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) in [(2-Bromo-5-methoxyphenyl)methoxy]TBDMS stabilize the aromatic ring, whereas chloro and bromo substituents (electron-withdrawing) in other analogs increase electrophilicity, directing reactivity toward nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.